N-cyclohexyl-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Overview
Description
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.17327290 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Applications
N-cyclohexyl-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide and its analogs have been studied for their antitumor properties. Specifically, 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, including compounds with cyclohexyl substitution, demonstrated promising cell growth inhibitory activity against various tumor cell lines. These compounds showed potent antitumor activity with notable efficacy across a broad range of cancer cell lines, highlighting their potential in cancer treatment research (Dong et al., 2010).
Antibacterial Effects
Research has also explored the antibacterial effects of compounds related to this compound. Studies on new derivatives of 4-hydroxy-chromen-2-one revealed significant bacteriostatic and bactericidal activities. These compounds, including ones structurally similar to the specified chemical, exhibited high levels of antibacterial activity against several bacterial strains, such as Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those related to this compound, have been a focus of research. Studies on polystyrene-supported TBD catalysts used in the synthesis of Warfarin and its analogs, for instance, demonstrated the successful creation of high-yield products with promising catalytic properties (Alonzi et al., 2014).
Antimicrobial and Antifungal Evaluation
Additionally, the compound and its analogs have been evaluated for their antimicrobial and antifungal properties. Studies on new heterocyclic compounds incorporating sulfamoyl moiety showed promising results against various bacterial and fungal cultures, indicating a potential for development as antimicrobial agents (Darwish et al., 2014).
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-18-9-7-16(8-10-18)21-14-24(27)30-22-13-19(11-12-20(21)22)29-15-23(26)25-17-5-3-2-4-6-17/h7-14,17H,2-6,15H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFSKKMUGZILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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